trans-3-(Boc-amino)-4-(trifluormethyl)piperidine
Overview
Description
trans-3-(Boc-amino)-4-(trifluormethyl)piperidine: is a chemical compound that features a piperidine ring substituted with a Boc-protected amino group at the 3-position and a trifluoromethyl group at the 4-position The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Boc-amino)-4-(trifluormethyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Protection of the Amino Group: The amino group is protected using Boc anhydride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the trifluoromethyl position.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Protecting Group Chemistry: The Boc-protected amino group is useful in multi-step synthesis to prevent unwanted reactions.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry:
Material Science: The compound can be used in the synthesis of materials with specific properties, such as fluorinated polymers.
Agrochemicals: It may find applications in the development of new agrochemicals with enhanced efficacy and stability.
Mechanism of Action
The mechanism of action of trans-3-(Boc-amino)-4-(trifluormethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further reactions or interactions.
Comparison with Similar Compounds
trans-3-(Boc-amino)-4-methylpiperidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
trans-3-(Boc-amino)-4-chloropiperidine: Contains a chlorine atom instead of a trifluoromethyl group.
trans-3-(Boc-amino)-4-phenylpiperidine: Features a phenyl group at the 4-position.
Uniqueness: The presence of the trifluoromethyl group in trans-3-(Boc-amino)-4-(trifluormethyl)piperidine imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs. This can enhance its potential in drug development and other applications.
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-(trifluoromethyl)piperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-6-15-5-4-7(8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEJWMDJHSNPAU-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126015 | |
Record name | Carbamic acid, N-[(3R,4S)-4-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401126015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363378-16-8 | |
Record name | Carbamic acid, N-[(3R,4S)-4-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3R,4S)-4-(trifluoromethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401126015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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